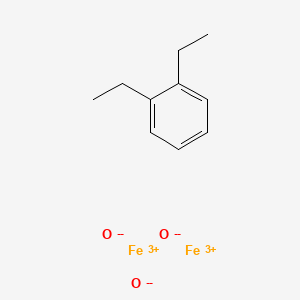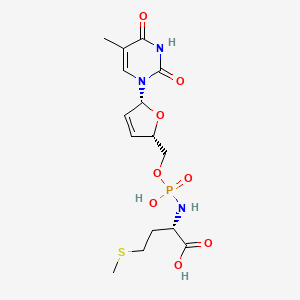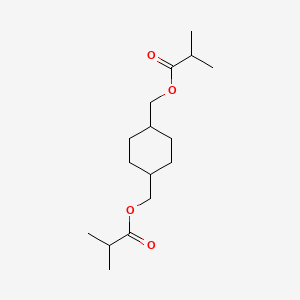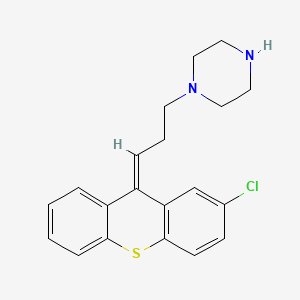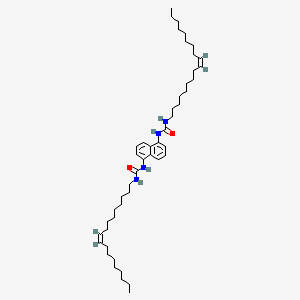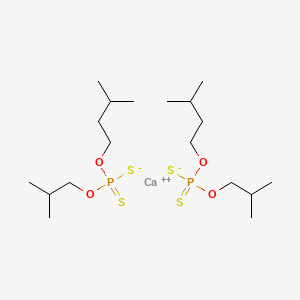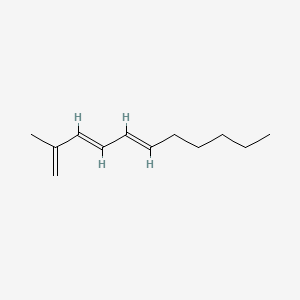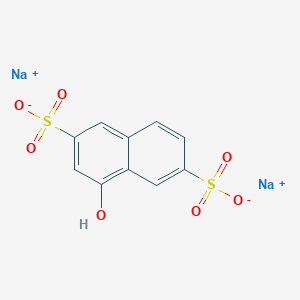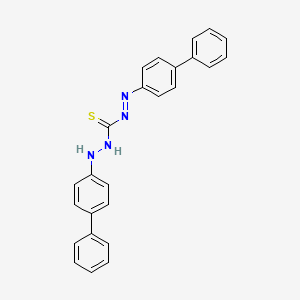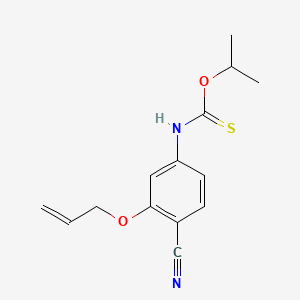
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C14H16N2O2S. This compound is known for its unique structure, which includes a cyano group, a propenyloxy group, and an isopropyl ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-cyano-3-(2-propenyloxy)phenyl isothiocyanate with isopropyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems to control the reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic attacks. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-ethyl ester
- Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-methyl ester
Uniqueness
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is unique due to its isopropyl ester group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
165549-99-5 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
O-propan-2-yl N-(4-cyano-3-prop-2-enoxyphenyl)carbamothioate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-7-17-13-8-12(6-5-11(13)9-15)16-14(19)18-10(2)3/h4-6,8,10H,1,7H2,2-3H3,(H,16,19) |
InChI Key |
GSFVJZVILJEWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)C#N)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)


